2,5-Dimethoxy-6-fluorophenylboronic acid 2,5-Dimethoxy-6-fluorophenylboronic acid
Brand Name: Vulcanchem
CAS No.: 2121511-38-2
VCID: VC11678113
InChI: InChI=1S/C8H10BFO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,11-12H,1-2H3
SMILES: B(C1=C(C=CC(=C1F)OC)OC)(O)O
Molecular Formula: C8H10BFO4
Molecular Weight: 199.97 g/mol

2,5-Dimethoxy-6-fluorophenylboronic acid

CAS No.: 2121511-38-2

Cat. No.: VC11678113

Molecular Formula: C8H10BFO4

Molecular Weight: 199.97 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dimethoxy-6-fluorophenylboronic acid - 2121511-38-2

Specification

CAS No. 2121511-38-2
Molecular Formula C8H10BFO4
Molecular Weight 199.97 g/mol
IUPAC Name (2-fluoro-3,6-dimethoxyphenyl)boronic acid
Standard InChI InChI=1S/C8H10BFO4/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4,11-12H,1-2H3
Standard InChI Key ZYIRUPNSDJXFPM-UHFFFAOYSA-N
SMILES B(C1=C(C=CC(=C1F)OC)OC)(O)O
Canonical SMILES B(C1=C(C=CC(=C1F)OC)OC)(O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,5-Dimethoxy-6-fluorophenylboronic acid belongs to the arylboronic acid family, characterized by a boronic acid group (-B(OH)2_2) attached to an aromatic ring. Its structure features:

  • Methoxy groups at the 2- and 5-positions, enhancing electron density and influencing regioselectivity in cross-coupling reactions.

  • A fluorine atom at the 6-position, contributing to steric and electronic effects that modulate reactivity .

The compound’s IUPAC name is (2-fluoro-3,6-dimethoxyphenyl)boronic acid, with the SMILES representation B(C1=C(C=CC(=C1F)OC)OC)(O)O. Its InChIKey (ZYIRUPNSDJXFPM-UHFFFAOYSA-N) facilitates database searches and computational modeling.

Comparative Analysis with Analogous Boronic Acids

The table below contrasts 2,5-dimethoxy-6-fluorophenylboronic acid with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key SubstituentsApplications
2,5-Dimethoxy-6-fluorophenylboronic acidC8H10BFO4\text{C}_8\text{H}_{10}\text{BFO}_4199.972-OCH3_3, 5-OCH3_3, 6-FSuzuki-Miyaura coupling
3-Acetyl-6-bromo-2-fluorophenylboronic acidC8H7BBrFO3\text{C}_8\text{H}_7\text{BBrFO}_3284.133-COCH3_3, 6-Br, 2-FDrug intermediate
4-Benzyloxy-2-chloropyrimidine-5-boronic acidC11H10BClN2O3\text{C}_{11}\text{H}_{10}\text{BClN}_2\text{O}_3264.474-OBn, 2-Cl, pyrimidineMaterials science

The fluorine atom in 2,5-dimethoxy-6-fluorophenylboronic acid enhances its electrophilicity compared to non-fluorinated analogs, making it more reactive in palladium-catalyzed cross-couplings .

Synthesis and Optimization

Lithiation-Borylation

  • Directed ortho-metalation: A fluorinated dimethoxybenzene derivative undergoes lithiation at low temperatures (-78°C) using n-BuLi.

  • Borylation: Quenching the lithiated intermediate with trimethyl borate (B(OMe)3\text{B(OMe)}_3) yields the boronic acid after hydrolysis .

Miyaura Borylation

Transition-metal-catalyzed borylation of a brominated precursor (e.g., 2,5-dimethoxy-6-fluorobromobenzene) using bis(pinacolato)diboron (B2pin2\text{B}_2\text{pin}_2) and a palladium catalyst (e.g., Pd(dppf)Cl2_2) provides the boronic ester, which is hydrolyzed to the free acid .

Reaction Optimization

A patent describing the synthesis of 2,6-dimethoxyphenol via microreactor technology (CN106631714A) offers insights into optimizing boronic acid production . Key parameters include:

  • Temperature: 120–140°C maximizes yield while minimizing side reactions.

  • Catalyst: Tetrabutylammonium bromide (TBAB) enhances reaction rates in polar solvents like methanol .

  • Residence time: Microreactors enable precise control, reducing decomposition risks .

Applications in Research and Industry

Pharmaceutical Intermediates

Boronic acids are pivotal in synthesizing kinase inhibitors and protease inhibitors. The fluorine and methoxy groups in 2,5-dimethoxy-6-fluorophenylboronic acid improve bioavailability by modulating lipophilicity (logP\log P) and metabolic stability .

Supramolecular Chemistry

Recent work by Sugita et al. demonstrates that fluorophenylboronic acid derivatives form stable complexes with cyclodextrins in aqueous media . For instance, a supramolecular assembly with β-cyclodextrin exhibited a 9.6-fold fluorescence enhancement upon binding D-glucose, highlighting potential in diabetes monitoring .

Materials Science

The compound’s electron-withdrawing fluorine atom enhances its utility in:

  • Conjugated polymers: As a monomer in electroluminescent materials.

  • Sensors: Functionalizing graphene oxide for detecting catecholamines .

Future Directions and Challenges

Scalable Synthesis

Adapting microreactor technology (as in CN106631714A) could improve yield and purity while reducing waste . Challenges include optimizing solvent systems for boronic acid stability.

Biomedical Applications

Further research into glucose-sensing complexes (e.g., cyclodextrin-based systems) may leverage the compound’s fluorine-mediated binding specificity .

Environmental Impact

Studies on biodegradation and aquatic toxicity are needed to assess ecological risks, particularly given its persistence in water.

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